1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole
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Overview
Description
1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole is a synthetic organic compound featuring a pyrazole ring substituted with a fluorinated phenyl group and a boronic ester
Scientific Research Applications
1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole typically involves a multi-step process:
Formation of the Boronic Ester: The starting material, 4-fluoro-3-iodotoluene, undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to form 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)toluene.
Pyrazole Formation: The boronic ester is then coupled with 1H-pyrazole-1-carbaldehyde using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The fluorinated phenyl group can be reduced under hydrogenation conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
Oxidation: 4-fluoro-3-hydroxyphenylmethyl-1H-pyrazole.
Reduction: 4-fluoro-3-methylphenylmethyl-1H-pyrazole.
Substitution: Various substituted phenylmethyl-1H-pyrazoles depending on the coupling partner.
Mechanism of Action
The mechanism by which 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole exerts its effects depends on its application:
Biological Activity: It may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.
Chemical Reactivity: The boronic ester group facilitates cross-coupling reactions, forming new carbon-carbon bonds essential for constructing complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl-1H-imidazole
- 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl-1H-triazole
Uniqueness
1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole is unique due to its specific substitution pattern, combining a fluorinated phenyl group with a boronic ester and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-10-12(6-7-14(13)18)11-20-9-5-8-19-20/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOWOPWZMCKBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-41-9 |
Source
|
Record name | 1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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